Cas no 2680875-81-2 (3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid)

3-Acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid is a fluorinated aromatic compound featuring a propanoic acid backbone with an acetamido substituent and a 3-fluoro-4-hydroxyphenylmethyl group. This structure imparts unique physicochemical properties, including enhanced polarity and potential bioactivity due to the fluorine and hydroxyl functional groups. The compound is of interest in pharmaceutical and agrochemical research, where its structural motifs may contribute to improved binding affinity or metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel active ingredients. The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxy) groups offers tunable reactivity for targeted applications.
3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid structure
2680875-81-2 structure
Product Name:3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid
CAS No:2680875-81-2
MF:C12H14FNO4
MW:255.242267131805
CID:5651728
PubChem ID:165915638
Update Time:2025-05-19

3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680875-81-2
    • 3-acetamido-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoic acid
    • EN300-28279812
    • 3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid
    • Inchi: 1S/C12H14FNO4/c1-7(15)14-6-9(12(17)18)4-8-2-3-11(16)10(13)5-8/h2-3,5,9,16H,4,6H2,1H3,(H,14,15)(H,17,18)
    • InChI Key: KDCNZJSOYFCDIX-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CC(C(=O)O)CNC(C)=O)O

Computed Properties

  • Exact Mass: 255.09068609g/mol
  • Monoisotopic Mass: 255.09068609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 86.6Ų

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Additional information on 3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid

Research Briefing on 3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid (CAS: 2680875-81-2)

3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid (CAS: 2680875-81-2) is a novel chemical compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including an acetamido group and a fluorinated hydroxyphenyl moiety, is being investigated for its potential therapeutic applications. Recent studies have focused on its role as a modulator of specific biological pathways, with promising results in preclinical models.

The synthesis and characterization of 3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid have been detailed in several recent publications. The compound was synthesized via a multi-step organic synthesis route, starting from commercially available precursors. Key steps included the introduction of the fluorine atom at the 3-position of the phenyl ring and the subsequent coupling with the propanoic acid backbone. Analytical techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the final product.

In vitro studies have demonstrated that 3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid exhibits significant activity against certain enzyme targets, particularly those involved in inflammatory and metabolic pathways. For instance, it has shown inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting potential applications in the treatment of inflammatory diseases. Additionally, its fluorinated aromatic ring enhances its metabolic stability, making it a promising candidate for further drug development.

Recent preclinical evaluations have further explored the pharmacokinetic and pharmacodynamic properties of this compound. Animal studies have indicated good oral bioavailability and a favorable safety profile, with no significant toxicity observed at therapeutic doses. These findings support the potential for advancing 3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid to clinical trials, particularly for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

In conclusion, 3-acetamido-2-(3-fluoro-4-hydroxyphenyl)methylpropanoic acid (CAS: 2680875-81-2) represents a promising lead compound in the field of medicinal chemistry. Its unique structural attributes and demonstrated biological activities warrant further investigation to fully elucidate its therapeutic potential. Future research directions may include optimization of its chemical structure to enhance potency and selectivity, as well as comprehensive clinical trials to evaluate its efficacy and safety in human subjects.

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